N-(3,5-dimethoxyphenyl)-2-fluorobenzamide
Description
N-(3,5-Dimethoxyphenyl)-2-fluorobenzamide is a benzamide derivative characterized by a 3,5-dimethoxyphenylamine group attached to a 2-fluorobenzoyl moiety. Its molecular structure has been elucidated via single-crystal X-ray diffraction, revealing a planar methoxyphenyl amide segment with an interplanar angle of 76.66° between the two aromatic rings. Key intermolecular interactions include O···N hydrogen bonds (2.831 Å), forming centrosymmetric dimers in the crystalline state . This compound has been studied in medicinal chemistry for its structural versatility, particularly in optimizing electronic and steric properties for biological activity.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-19-11-7-10(8-12(9-11)20-2)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKUKKSYVVVCIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)-2-fluorobenzamide typically involves the reaction of 3,5-dimethoxyaniline with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,5-dimethoxyphenyl)-2-fluorobenzamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Organic Synthesis
N-(3,5-dimethoxyphenyl)-2-fluorobenzamide serves as an important intermediate in organic synthesis. It is utilized as a building block for the preparation of more complex molecules, facilitating the development of new compounds with desirable properties.
| Application | Description |
|---|---|
| Intermediate | Used in synthesizing various organic compounds |
| Building Block | Essential for creating complex molecular structures |
Biological Research
In biological contexts, this compound is studied for its potential role as a pharmacophore in drug design. Its interactions with biological targets such as enzymes and receptors are of particular interest.
- Target Interaction : Similar compounds have been shown to interact with thymidylate synthase, suggesting that this compound may also exhibit inhibitory effects on this enzyme .
| Biological Target | Potential Effects |
|---|---|
| Thymidylate Synthase | Inhibition may lead to cytotoxic effects on rapidly dividing cells |
Medicinal Applications
The compound is being explored for various therapeutic applications:
- Anti-inflammatory Properties : Research indicates potential use as an anti-inflammatory agent.
- Anticancer Activity : Its ability to interact with specific molecular targets positions it as a candidate for cancer drug development.
| Therapeutic Area | Potential Application |
|---|---|
| Anti-inflammatory | Reduction of inflammation |
| Anticancer | Targeting cancer cell proliferation |
Industrial Applications
In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for synthesizing polymers and other materials used in various applications.
| Industry Application | Description |
|---|---|
| Specialty Chemicals | Used in producing high-value chemical products |
| Polymers | Key component in polymer synthesis |
Case Study 1: Anticancer Research
A study investigated the inhibitory effects of structurally similar compounds on thymidylate synthase. The findings suggested that this compound could potentially inhibit this enzyme, leading to reduced nucleotide synthesis and increased cytotoxicity in cancer cells . This positions the compound as a promising candidate for further development in cancer therapeutics.
Case Study 2: Drug Design
In drug design studies, this compound was evaluated for its binding affinity to various biological targets. The results indicated that modifications to its structure could enhance its potency and selectivity against specific enzymes involved in disease pathways .
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting an anti-inflammatory effect .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
Methoxy Position and Fluorine Substitution
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B): This analog lacks fluorine and features a 3,4-dimethoxyphenethylamine group. Rip-B was synthesized in 80% yield via benzoyl chloride and amine coupling .
- N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide : Replacing methoxy with dichloro and tetrafluoroethoxy groups enhances electronegativity and steric bulk. The crystal structure shows disorder in the main residue, suggesting conformational flexibility .
Halogenated Derivatives
- N-(Dichlorophenyl)-2-fluorobenzamides : lists analogs with Cl substituents (e.g., 2,3-, 2,4-, or 3,5-dichlorophenyl). Chlorine’s stronger electron-withdrawing effect compared to methoxy may reduce solubility but improve metabolic stability. These compounds are commercially available at 97% purity, indicating robust synthetic protocols .
- N-[2-(3,5-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-fluorobenzamide: This derivative incorporates a fused imidazo[1,2-a]pyridine ring, expanding the π-conjugated system.
Physicochemical and Structural Properties
Pharmacological Implications
- Fluorine’s Role : The 2-fluorine in the benzamide may enhance metabolic stability and modulate electron density, affecting target binding. In contrast, Rip-B’s lack of fluorine could reduce oxidative stability .
- Methoxy vs. Chlorine : Methoxy groups improve solubility via hydrogen bonding, whereas chlorine substituents (e.g., in dichlorophenyl analogs) may enhance receptor affinity in hydrophobic pockets .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-fluorobenzamide is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide an overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of compounds known as benzamides, characterized by a benzene ring substituted with an amide group. The presence of the fluorine atom and methoxy groups significantly influences its biological properties. The chemical structure can be represented as follows:
Research indicates that this compound may act through several mechanisms:
- Dopamine D2 Receptor Modulation : It has been evaluated for its affinity towards dopamine D2 receptors, which are implicated in various neurological disorders. Studies have shown that compounds with similar structures exhibit high-affinity binding to these receptors, suggesting potential applications in treating conditions like schizophrenia and Parkinson's disease .
- Inhibition of WDR5 : Recent investigations have highlighted its role in inhibiting the chromatin-associated protein WDR5, which is crucial in cancer progression. In vitro studies demonstrated that compounds targeting WDR5 could lead to reduced cell viability in cancer cell lines . This inhibition was associated with apoptosis induction and cell cycle arrest.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Cell Viability Assays : In vitro assays indicated that the compound significantly inhibits the proliferation of various cancer cell lines. For instance, treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Apoptosis Induction : Flow cytometry analysis revealed that the compound promotes apoptosis, as evidenced by increased annexin V staining and caspase-3 activation .
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammatory markers. In a study assessing cytokine levels, this compound significantly decreased IL-6 and TNF-α levels in treated cells, indicating its potential as an anti-inflammatory agent .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
